molecular formula C25H50O6P2 B1599671 Diisodecyl pentaerythritol diphosphite CAS No. 26544-27-4

Diisodecyl pentaerythritol diphosphite

Cat. No. B1599671
CAS RN: 26544-27-4
M. Wt: 508.6 g/mol
InChI Key: YLUZWKKWWSCRSR-UHFFFAOYSA-N
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Description

Diisodecyl Pentaerythritol Diphosphite is a colorless transparent or white turbid liquid . It is a liquid antioxidant at normal temperature, easy to handle, environmentally friendly, and does not contain any free phenol residue . It has an active phosphorus content of ≥12% . It has a pentaerythritol spiro structure, excellent thermal resistance, outstanding color improvement, and long-term stability .


Molecular Structure Analysis

The molecular structure of Diisodecyl Pentaerythritol Diphosphite is characterized by a pentaerythritol spiro structure . The molecular weight is 508 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Diisodecyl Pentaerythritol Diphosphite is a colorless transparent or white turbid liquid . It has a refractive index of 1.4700-1.4780 at 25°C and a density of 1.020-1.100 g/ml at 25°C . It is a liquid antioxidant at normal temperature, easy to handle, and environmentally friendly .

Scientific Research Applications

Antioxidant Activity in Polymers

Diisodecyl pentaerythritol diphosphite, as part of the broader class of pentaerythritol diphosphites, is utilized for its antioxidant properties. These compounds are effective in decomposing hydroperoxides, a process crucial for preventing degradation in polymers. The decomposition mechanism of cumene hydroperoxide by pentaerythritol diphosphites, including diisodecyl pentaerythritol diphosphite, has been studied, revealing insights into the stoichiometric reaction that forms phosphates, thus enhancing polymer stability (Holčík, Koenig, & Shelton, 1983).

Synthesis Processes

Research has been conducted on the synthesis of various diphosphite antioxidants, including diisodecyl pentaerythritol diphosphite. These studies focus on optimizing the conditions for the synthesis process, such as reaction temperature, time, and molar ratios of raw materials. The goal is to develop efficient, environmentally friendly, and cost-effective methods for producing these antioxidants (Chen Jin-cheng, 2005).

Catalytic Applications

Diisodecyl pentaerythritol diphosphite, as part of pentaerythritol diphosphites, shows potential in catalytic applications. For instance, it has been used as a ligand in rhodium-catalyzed hydroformylation of olefins. This application demonstrates the compound's utility in chemical synthesis, particularly in enhancing selectivity and conversion rates in hydroformylation reactions (Tijani & Ali, 2007).

Environmental Impact Studies

The environmental impact of organophosphites, including diisodecyl pentaerythritol diphosphite, has been a subject of study. Research has been conducted to understand how these compounds, used as antioxidants in polymers, can become indirect sources of organophosphate esters in indoor environments. Such studies are crucial for assessing the potential toxicity effects of these compounds on human health (Liu & Mabury, 2019).

properties

IUPAC Name

3,9-bis(8-methylnonoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O6P2/c1-23(2)15-11-7-5-9-13-17-26-32-28-19-25(20-29-32)21-30-33(31-22-25)27-18-14-10-6-8-12-16-24(3)4/h23-24H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZWKKWWSCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisodecyl pentaerythritol diphosphite

CAS RN

26544-27-4
Record name Diisodecyl pentaerythritol diphosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(isodecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,9-bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIISODECYL PENTAERYTHRITOL DIPHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149I22YK0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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